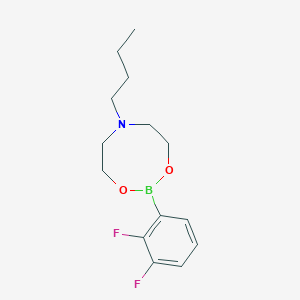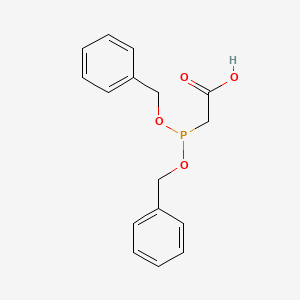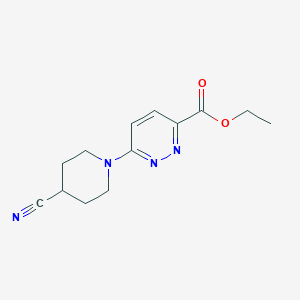
6-(4-シアノピペリジン-1-イル)ピリダジン-3-カルボン酸エチル
説明
“Ethyl 6-(4-cyanopiperidin-1-yl)pyridazine-3-carboxylate” is a chemical compound with the molecular formula C13H16N4O2. It is a product intended for research use. This compound has been mentioned in the context of designing and synthesizing anti-tubercular agents .
Synthesis Analysis
While specific synthesis details for “Ethyl 6-(4-cyanopiperidin-1-yl)pyridazine-3-carboxylate” were not found, related compounds have been synthesized and evaluated for their anti-tubercular activity . The synthesis of these compounds involves designing and creating a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .科学的研究の応用
薬理学的検討
関連化合物は様々な生物活性を示しており、6-(4-シアノピペリジン-1-イル)ピリダジン-3-カルボン酸エチルは、その薬理学的特性について検討できる可能性がある。 神経保護、抗炎症、抗ウイルス、抗がん、抗酸化、抗菌などの分野における創薬のリード化合物として機能する可能性がある .
作用機序
Target of Action
Similar compounds have been evaluated for their anti-tubercular activity against mycobacterium tuberculosis h37ra .
Mode of Action
It’s worth noting that similar compounds have shown significant activity against mycobacterium tuberculosis h37ra . The molecular interactions of these compounds in docking studies reveal their suitability for further development .
Biochemical Pathways
Similar compounds have been shown to exhibit a wide range of pharmacological activities .
Result of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra .
生化学分析
Biochemical Properties
Ethyl 6-(4-cyanopiperidin-1-yl)pyridazine-3-carboxylate plays a significant role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating them depending on the context . For instance, pyridazine derivatives have been shown to interact with enzymes like monoamine oxidase, which is crucial in neurotransmitter metabolism . The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or modulation of the enzyme’s activity.
Cellular Effects
Ethyl 6-(4-cyanopiperidin-1-yl)pyridazine-3-carboxylate influences various types of cells and cellular processes. It has been found to affect cell signaling pathways, gene expression, and cellular metabolism . For example, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression levels of specific genes. These effects on cellular metabolism and signaling pathways highlight the compound’s potential as a therapeutic agent.
Molecular Mechanism
The molecular mechanism of action of Ethyl 6-(4-cyanopiperidin-1-yl)pyridazine-3-carboxylate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . At the molecular level, this compound can bind to specific receptors or enzymes, altering their conformation and activity. For instance, it may inhibit the activity of enzymes like tyrosine kinases, which play a crucial role in cell signaling and growth . Additionally, the compound can modulate gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 6-(4-cyanopiperidin-1-yl)pyridazine-3-carboxylate can change over time due to factors such as stability and degradation . Studies have shown that the compound remains stable under certain conditions, but it may degrade over time when exposed to light or heat. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with some studies reporting sustained changes in cell signaling and gene expression over extended periods . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and safety profile.
Dosage Effects in Animal Models
The effects of Ethyl 6-(4-cyanopiperidin-1-yl)pyridazine-3-carboxylate vary with different dosages in animal models . At lower doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects may be observed, including changes in liver and kidney function, as well as alterations in blood chemistry . Threshold effects have been noted, where a specific dosage range is required to achieve the desired therapeutic outcome without causing harm. These dosage effects are essential for determining the safe and effective use of the compound in clinical settings.
Metabolic Pathways
Ethyl 6-(4-cyanopiperidin-1-yl)pyridazine-3-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can be metabolized by liver enzymes, leading to the formation of active or inactive metabolites. These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential interactions with other drugs . Additionally, the compound’s effects on metabolic flux can influence cellular energy production and overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of Ethyl 6-(4-cyanopiperidin-1-yl)pyridazine-3-carboxylate within cells and tissues involve specific transporters and binding proteins . The compound can be taken up by cells through active transport mechanisms, where it may bind to intracellular proteins and accumulate in specific cellular compartments. This distribution pattern is essential for understanding the compound’s bioavailability and therapeutic potential . Additionally, the compound’s localization within tissues can influence its overall efficacy and safety profile.
Subcellular Localization
Ethyl 6-(4-cyanopiperidin-1-yl)pyridazine-3-carboxylate exhibits specific subcellular localization, which can affect its activity and function . The compound may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can influence cellular energy production . Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action and potential therapeutic applications.
特性
IUPAC Name |
ethyl 6-(4-cyanopiperidin-1-yl)pyridazine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2/c1-2-19-13(18)11-3-4-12(16-15-11)17-7-5-10(9-14)6-8-17/h3-4,10H,2,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTALDLPZIJEIJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C(C=C1)N2CCC(CC2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



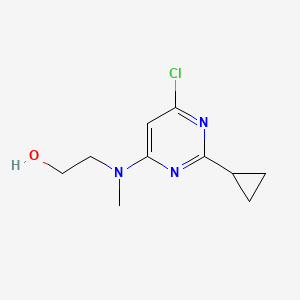

![N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)cyclobutanecarboxamide hydrochloride](/img/structure/B1492496.png)
![3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1492498.png)
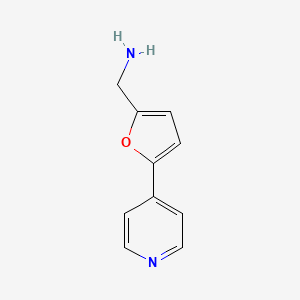

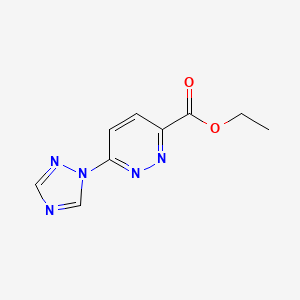
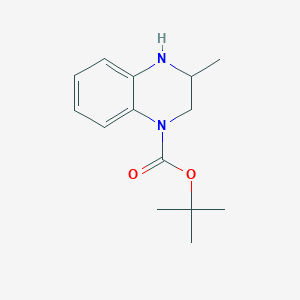
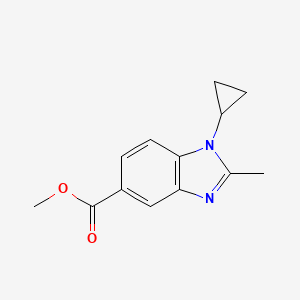
![3-[(Tert-butylsulfanyl)methyl]piperidine hydrochloride](/img/structure/B1492507.png)
